molecular formula C17H23N3O B2613684 N-Methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]but-2-ynamide CAS No. 2411270-67-0

N-Methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]but-2-ynamide

Cat. No. B2613684
CAS RN: 2411270-67-0
M. Wt: 285.391
InChI Key: SZKMXADRMVTLIU-UHFFFAOYSA-N
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Description

N-Methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]but-2-ynamide, also known as MPPEB, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in the brain.

Mechanism Of Action

N-Methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]but-2-ynamide binds selectively to the dopamine transporter and inhibits its activity. This leads to an increase in the concentration of dopamine in the synapse, which activates dopamine receptors and produces a range of physiological effects. The exact mechanism of action of N-Methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]but-2-ynamide is not fully understood, but it is believed to involve the binding of the compound to a specific site on the dopamine transporter protein.
Biochemical and physiological effects:
N-Methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]but-2-ynamide has been shown to produce a range of biochemical and physiological effects in animal models. These effects include increased locomotor activity, enhanced cognitive function, and altered dopamine release in the brain. N-Methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]but-2-ynamide has also been shown to produce antidepressant-like effects in animal models, suggesting that it may have potential therapeutic applications for mood disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-Methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]but-2-ynamide is its potency and selectivity for the dopamine transporter. This allows researchers to study the effects of dopamine on behavior and physiology with a high degree of specificity. However, one limitation of N-Methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]but-2-ynamide is its short half-life, which requires frequent dosing in animal models. Additionally, N-Methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]but-2-ynamide has not been extensively tested in human subjects, so its safety and efficacy in humans are not fully known.

Future Directions

There are several future directions for research on N-Methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]but-2-ynamide. One area of interest is the potential therapeutic applications of N-Methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]but-2-ynamide for mood disorders and other psychiatric conditions. Another area of interest is the development of more potent and selective dopamine transporter inhibitors that can be used in both animal and human studies. Finally, there is a need for further research on the mechanism of action of N-Methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]but-2-ynamide and its effects on other neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of N-Methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]but-2-ynamide involves the reaction of N-methyl-4-piperidone with 2-pyridineethylamine and but-2-ynoic acid. The reaction is carried out in the presence of a palladium catalyst and triethylamine. The resulting product is purified using column chromatography to obtain N-Methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]but-2-ynamide in high purity.

Scientific Research Applications

N-Methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]but-2-ynamide has been used extensively in scientific research to study the role of dopamine in the brain. It is a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, N-Methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]but-2-ynamide increases the concentration of dopamine in the synapse, which allows researchers to study the effects of dopamine on behavior, cognition, and other physiological processes.

properties

IUPAC Name

N-methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-3-6-17(21)19(2)16-9-13-20(14-10-16)12-8-15-7-4-5-11-18-15/h4-5,7,11,16H,8-10,12-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKMXADRMVTLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(C)C1CCN(CC1)CCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]but-2-ynamide

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